

Step-by-step protocol for preparing 2'-chloro-2-hydroxybenzophenone

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Compound of Interest

Compound Name: *Benzophenone, 2pr-chloro-2-hydroxy*

CAS No.: 55270-71-8

Cat. No.: B126739

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Application Note: Protocol for the Preparation of 2'-Chloro-2-hydroxybenzophenone

Abstract This application note details a robust, two-step synthetic protocol for the preparation of 2'-chloro-2-hydroxybenzophenone (CAS 70288-96-9), a critical intermediate in the synthesis of UV absorbers and pharmaceutical scaffolds. The method utilizes a high-yield esterification followed by a Lewis acid-catalyzed Fries rearrangement. This guide emphasizes process safety, regioselectivity control, and purification strategies to isolate the ortho-hydroxy isomer from its para-isomer byproducts.

Introduction & Retrosynthetic Analysis

2'-Chloro-2-hydroxybenzophenone is characterized by an intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group. This structural feature confers significant stability and unique UV-absorbing properties.

Retrosynthetic Logic: The most reliable route to ortho-hydroxybenzophenones is the Fries Rearrangement of the corresponding phenolic ester. Direct Friedel-Crafts acylation of phenol

with 2-chlorobenzoyl chloride often yields a complex mixture of esters and ketones. By pre-forming the ester, we lock the stoichiometry and leverage the rearrangement thermodynamics to favor the ortho-product at higher temperatures.

Reaction Scheme:

- Esterification: Phenol + 2-Chlorobenzoyl Chloride

Phenyl 2-chlorobenzoate

- Fries Rearrangement: Phenyl 2-chlorobenzoate

2'-Chloro-2-hydroxybenzophenone

Safety & Pre-requisites

Critical Hazards:

- Aluminum Chloride (): Reacts violently with water, releasing HCl gas. Handle in a fume hood under inert atmosphere.
- 2-Chlorobenzoyl Chloride: Corrosive, lachrymator. Causes severe skin burns.
- Phenol: Toxic by ingestion and skin contact. Rapidly absorbed through skin.

PPE Requirements:

- Nitrile gloves (double-gloved recommended for phenol).
- Chemical splash goggles and face shield.
- Lab coat and fume hood with active ventilation.

Experimental Protocol

Step 1: Synthesis of Phenyl 2-chlorobenzoate

This step isolates the stable ester intermediate, removing unreacted phenol before the sensitive rearrangement step.

Reagents:

Reagent	Equiv.	Amount (Example)	Role
Phenol	1.0	9.41 g (100 mmol)	Nucleophile
2-Chlorobenzoyl Chloride	1.05	18.38 g (105 mmol)	Electrophile
Pyridine	1.2	9.7 mL (120 mmol)	Base/Solvent

| Dichloromethane (DCM) | - | 100 mL | Solvent |

Procedure:

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Purge with nitrogen.
- Dissolution: Dissolve Phenol (1.0 equiv) in DCM. Add Pyridine (1.2 equiv) and cool the solution to 0°C in an ice bath.
- Addition: Dropwise add 2-Chlorobenzoyl Chloride (1.05 equiv) over 30 minutes. The solution may turn cloudy as pyridinium hydrochloride precipitates.
- Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of phenol.
- Workup:
 - Quench with water (50 mL).
 - Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine.
 - Wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.
 - Wash with Brine, dry over anhydrous

, and concentrate in vacuo.

- Yield: Expect a white to off-white solid (Phenyl 2-chlorobenzoate). Yield >90%.

Step 2: Fries Rearrangement to 2'-Chloro-2-hydroxybenzophenone

This step effects the migration of the acyl group.^{[1][2][3]} High temperatures favor the thermodynamically stable ortho-isomer (the target) over the para-isomer.

Reagents:

Reagent	Equiv.	Amount	Role
Phenyl 2-chlorobenzoate	1.0	23.2 g (100 mmol)	Substrate

| Aluminum Chloride (

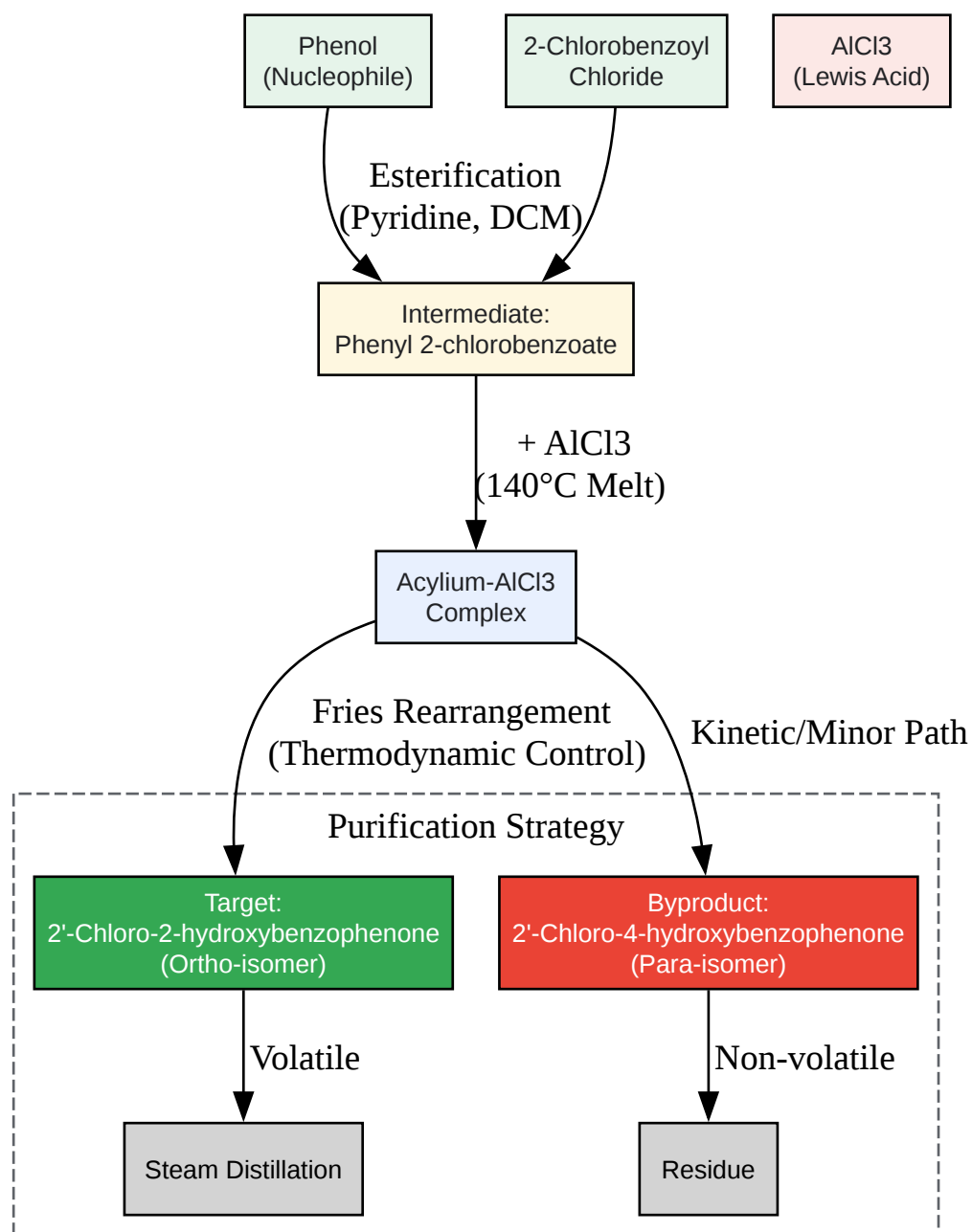
) | 1.3 | 17.3 g (130 mmol) | Lewis Acid |

Procedure:

- Melt Setup: Place Phenyl 2-chlorobenzoate in a dry 100 mL RBF equipped with an overhead mechanical stirrer (magnetic stirring may fail as the melt becomes viscous) and a reflux condenser topped with a drying tube.
- Catalyst Addition: Heat the ester to ~70°C until molten. Carefully add anhydrous in small portions. Caution: HCl gas evolution.
- Reaction: Heat the mixture to 140°C (oil bath temperature). The mixture will darken and become viscous. Stir for 2–3 hours.
 - Note: Higher temperatures favor the ortho-product via the intramolecular mechanism and chelation stabilization.

- Quenching: Cool the reaction mass to $\sim 60^{\circ}\text{C}$. Carefully pour the warm viscous mass into a beaker containing 200 g of crushed ice and 50 mL concentrated HCl. Stir vigorously to hydrolyze the aluminum complex.
- Extraction: Extract the aqueous mixture with DCM (3 x 100 mL).
- Separation (Crucial):
 - The crude contains both ortho- (target) and para-isomers.[4]
 - Steam Distillation Method: The ortho-isomer is steam volatile due to intramolecular H-bonding.[1] Subject the crude oil to steam distillation. The target compound will distill over; the para-isomer remains in the pot.
 - Alternative (Chromatography): If steam distillation is not feasible, purify via silica gel column chromatography. Elute with 100% Hexane initially, increasing to 5% EtOAc. The ortho-isomer (less polar) elutes first.

Workflow Visualization



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Figure 1: Step-by-step reaction workflow from precursors to the isolated target isomer.

Characterization & Validation

Confirm the identity of the product using the following physicochemical markers.

Technique	Expected Signal / Value	Structural Insight
Physical State	Pale yellow solid or oil	Low melting point due to H-bonding.
¹ H NMR	11.5–12.5 ppm (s, 1H)	Diagnostic: Chelate-stabilized Phenolic -OH.
¹ H NMR	6.8–7.6 ppm (m, 8H)	Aromatic protons (two distinct ring systems).
IR Spectroscopy	~1630	C=O stretch (shifted lower from ~1650 due to H-bond).
IR Spectroscopy	~3000 (broad/weak)	O-H stretch (often obscured by C-H or very broad).
Mass Spec (EI)	m/z ~232/234 (3:1 ratio)	Molecular ion , characteristic Cl isotope pattern.

Self-Validating Check:

- If the carbonyl peak in IR is >1650
, the intramolecular hydrogen bond is absent, suggesting the para-isomer or unreacted ester.
- If the -OH proton in NMR is absent or <10 ppm, the rearrangement may have failed or the product is the ester.

Troubleshooting

- Low Yield: Ensure

is fresh and anhydrous. Yellow/grey powder often indicates hydrolysis; use white/pale yellow crystalline

- Incomplete Rearrangement: Increase reaction temperature to 160°C or extend time.

- Solidification of Melt: If the reaction mass solidifies and stops stirring, add a small amount of chlorobenzene (solvent) to maintain agitation, though this may slightly alter the o/p ratio.

References

- Sigma-Aldrich. 5-Chloro-2-hydroxybenzophenone Product Sheet (Isomer Analog). Retrieved from
- PubChem. 2-Chloro-2'-hydroxybenzophenone (Compound Summary). National Library of Medicine. Retrieved from
- Gaikwad, S. V., et al. (2015). "Chemoselective C-benzoylation of phenols by using AlCl₃ under solvent-free conditions." Bulletin of the Chemical Society of Ethiopia. [Link](#)
- Martin, R. (1992). "The Fries Rearrangement." Organic Preparations and Procedures International, 24(4), 369-435. (Standard Reference for Fries Protocols).

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Sources

- 1. pharmdguru.com [pharmdguru.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Reaction of chlorobenzene with p-chlorobenzyl chloride and aluminum chlor.. [askfilo.com]
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